molecular formula C15H12N2O2 B5785410 N-benzyl-2-cyano-3-(2-furyl)acrylamide

N-benzyl-2-cyano-3-(2-furyl)acrylamide

Cat. No.: B5785410
M. Wt: 252.27 g/mol
InChI Key: GSHOWOVDVQOHCN-UKTHLTGXSA-N
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Description

N-Benzyl-2-cyano-3-(2-furyl)acrylamide is an acrylamide-based chemical compound of significant interest in medicinal chemistry and biochemical research. While direct studies on this specific molecule are limited, its core structure is closely related to a class of 2-cyano-3-acrylamide small-molecule inhibitors that have demonstrated promising anti-infective properties . Research on these analogues has shown efficacy against intracellular pathogens, including murine norovirus (MNV) and Listeria monocytogenes , in macrophage infection models, suggesting a potential host-directed therapeutic mechanism . The compound's structure, featuring a furan ring and a cyanoacrylamide moiety, is characteristic of molecules that interact with key cellular signaling pathways . Similar acrylamide derivatives are actively investigated as modulators (positive allosteric modulators or negative allosteric modulators) of neuronal targets such as the α7 nicotinic acetylcholine receptor (nAChR), indicating potential applications in neuroscience research . As a reagent, it serves as a valuable building block for the synthesis of more complex heterocyclic compounds and for exploring structure-activity relationships in drug discovery. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle all chemicals, including this one, with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

(E)-N-benzyl-2-cyano-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c16-10-13(9-14-7-4-8-19-14)15(18)17-11-12-5-2-1-3-6-12/h1-9H,11H2,(H,17,18)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHOWOVDVQOHCN-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=CO2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in N-Benzyl Acrylamide Derivatives

The substituents at the acrylamide’s β-position and the benzyl group significantly alter physicochemical and biological properties. Key analogs include:

Compound Name Substituent at β-Position Molecular Weight (g/mol) Key Features
N-Benzyl-2-cyano-3-(2-furyl)acrylamide 2-Furyl 265.28 Heterocyclic aromaticity; moderate polarity due to furan oxygen .
N-Benzyl-2-cyano-3-(4-methoxyphenyl)acrylamide 4-Methoxyphenyl 292.34 Electron-donating methoxy group enhances stability and π-π interactions .
N-Benzyl-2-cyano-3-phenylacrylamide Phenyl 262.31 Simpler structure; higher hydrophobicity due to lack of polar groups .
N-Benzyl-3-(5-phenyl-2-furyl)acrylamide 5-Phenyl-2-furyl 303.36 Extended conjugation; increased steric bulk impacts binding affinity .

Key Observations :

  • The 2-furyl group in the target compound provides a balance of polarity and aromaticity, distinct from the electron-rich 4-methoxyphenyl or nonpolar phenyl groups.
  • Cyanosubstitution at the α-position enhances electrophilicity, facilitating nucleophilic addition reactions, as seen in 2-cyanoaryl acrylamides used in quinolone synthesis .
Coumarin-Based Analogs

N-Benzyl-2-cyano-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-acrylamide (4d) incorporates a coumarin moiety, which introduces hydrogen-bonding capacity (via hydroxyl and ketone groups) and UV absorption properties absent in the furyl analog.

Benzothiazole and Pyrazole Derivatives

Compounds like N-(6-acetylbenzothiazol-2-yl)-2-cyano-3-(dimethylamino)acrylamide (4) and N-benzyl-2-cyano-3-(3-(4-nitrophenyl)-1H-pyrazol-4-yl)acrylamide feature fused heterocycles or nitro groups. These substituents improve antimicrobial activity but reduce solubility compared to the furyl analog .

Furan-Containing Acrylamides

2-Cyano-N-furfuryl-3-(2-furyl)acrylamide, a close analog, replaces the benzyl group with a furfuryl moiety. The additional furan ring increases polarity and may enhance interactions with biological targets, such as enzymes or receptors, as observed in furan-derived antimicrobial agents .

Crystallographic and Conformational Comparisons

  • (E)-N-Benzyl-2-cyano-3-phenylacrylamide adopts an E configuration with a dihedral angle of 63.61° between phenyl rings, limiting π-stacking interactions. In contrast, the 2-furyl group’s smaller size and lone-pair electrons may allow tighter packing or hydrogen bonding, as seen in furan-acetamide derivatives .
  • N-Benzyl-N-(furan-2-ylmethyl)acetamide exhibits conformational flexibility due to the tertiary amide structure, whereas the target compound’s rigid acrylamide backbone restricts rotation, favoring planar geometries critical for bioactivity .

Q & A

Basic Question: What are the optimal synthetic routes and critical parameters for preparing N-benzyl-2-cyano-3-(2-furyl)acrylamide with high purity?

Methodological Answer:
The synthesis of N-benzyl-2-cyano-3-(2-furyl)acrylamide requires precise control of reaction conditions:

  • Catalyst Selection : Boric acid-catalyzed amidation reactions between acryloyl chloride and benzylamine derivatives are effective for forming the acrylamide backbone .
  • Solvent Systems : Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) enhance reaction efficiency by stabilizing intermediates .
  • Temperature Control : Reactions typically proceed at 60–80°C to balance kinetics and side-product suppression .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol ensures >95% purity .

Basic Question: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the acrylamide backbone, cyano group (δ\delta ~110–120 ppm), and furyl aromatic protons (δ\delta 6.3–7.5 ppm) .
  • IR Spectroscopy : Stretching vibrations for C≡N (~2200 cm1^{-1}) and C=O (~1650 cm1^{-1}) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 262.314 for C17_{17}H14_{14}N2_2O) .
  • X-ray Crystallography : Resolves stereochemistry (E/Z configuration) and intramolecular hydrogen bonding, as seen in analogous acrylamide derivatives .

Advanced Question: How can structural modifications of this compound enhance its bioactivity?

Methodological Answer:
Strategies include:

  • Substituent Engineering : Introducing electron-withdrawing groups (e.g., Cl, NO2_2) on the benzyl or furyl rings improves binding to enzymatic targets (e.g., NS2B/NS3 protease in antiviral studies) .
  • Heterocyclic Replacement : Replacing the furyl group with thiophene or pyridine alters electronic properties and enhances antimicrobial activity .
  • Stereochemical Optimization : Enantioselective synthesis (e.g., chiral catalysts) can isolate the E-configuration, which often exhibits superior binding affinity .

Advanced Question: How can computational methods guide the prediction of biological activity for this compound derivatives?

Methodological Answer:

  • PASS Algorithm : Predicts activity spectra (e.g., antiviral, anticancer) by analyzing structural similarity to known bioactive compounds .
  • Molecular Docking : Identifies potential binding sites in targets like Dengue NS2B/NS3 protease (PDB: 2FOM) using AutoDock Vina .
  • QSAR Modeling : Correlates substituent properties (e.g., Hammett σ values) with IC50_{50} data to design optimized analogs .

Advanced Question: How should researchers resolve contradictions in reported biological activity data for acrylamide derivatives?

Methodological Answer:
Contradictions arise from variations in:

  • Purity and Stereochemistry : Validate via HPLC and X-ray crystallography to exclude impurities or isomeric mixtures .
  • Assay Conditions : Standardize cell lines (e.g., HepG2 for cytotoxicity) and incubation times to ensure reproducibility .
  • In Silico Cross-Validation : Compare computational predictions (e.g., PASS) with experimental data to identify outliers .

Advanced Question: What methodologies are recommended for assessing the toxicity profile of this compound?

Methodological Answer:

  • In Vitro Assays :
    • Ames Test : Evaluates mutagenicity using Salmonella typhimurium TA98/TA100 strains .
    • MTT Assay : Measures cytotoxicity in human hepatocytes (IC50_{50} thresholds <50 μM suggest safety) .
  • In Vivo Studies :
    • Rodent Models : Chronic exposure studies (6–12 months) monitor carcinogenicity, referencing AF-2 (a structurally related carcinogen) as a comparator .
  • Biomarker Analysis : Quantify acrylamide adducts (e.g., Hb adducts) in blood to estimate exposure levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl-2-cyano-3-(2-furyl)acrylamide
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